molecular formula C14H11F2NO2 B4837627 3,4-difluoro-N-(3-methoxyphenyl)benzamide

3,4-difluoro-N-(3-methoxyphenyl)benzamide

Cat. No. B4837627
M. Wt: 263.24 g/mol
InChI Key: GNIHIUBDWOXMIO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-methoxyphenyl)benzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a derivative of benzamide and has a unique chemical structure that makes it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-methoxyphenyl)benzamide is complex and involves a number of different processes. 3,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to interact with a number of different proteins and enzymes, including histone deacetylases and phosphodiesterases. These interactions can have a variety of different effects on cellular processes, including gene expression and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-difluoro-N-(3-methoxyphenyl)benzamide are still being studied, but early research has shown that it has a number of interesting properties. 3,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to have anti-inflammatory and anti-cancer properties, and it may also have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-difluoro-N-(3-methoxyphenyl)benzamide is its unique chemical structure, which makes it an ideal tool for investigating the mechanisms of action of various biological processes. However, the synthesis of 3,4-difluoro-N-(3-methoxyphenyl)benzamide is a complex process that requires specialized equipment and expertise, which can limit its use in some labs.

Future Directions

There are a number of potential future directions for research involving 3,4-difluoro-N-(3-methoxyphenyl)benzamide. One area of interest is the development of new drugs based on the chemical structure of 3,4-difluoro-N-(3-methoxyphenyl)benzamide. Another potential area of research is the use of 3,4-difluoro-N-(3-methoxyphenyl)benzamide as a tool for investigating the mechanisms of action of various biological processes. Overall, 3,4-difluoro-N-(3-methoxyphenyl)benzamide is a valuable chemical compound that has the potential to contribute to a wide range of scientific research projects.

Scientific Research Applications

3,4-difluoro-N-(3-methoxyphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 3,4-difluoro-N-(3-methoxyphenyl)benzamide as a tool for investigating the mechanisms of action of various biological processes. 3,4-difluoro-N-(3-methoxyphenyl)benzamide has been shown to interact with a number of different proteins and enzymes, and its unique chemical structure makes it an ideal candidate for studying the interactions between these molecules.

properties

IUPAC Name

3,4-difluoro-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)9-5-6-12(15)13(16)7-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIHIUBDWOXMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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